Cas no 885459-76-7 (2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one)
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-CHLOROPROPANOYL)-4-METHYLPIPERIDINE
- 2-chloro-1-(4-methyl-1-piperidinyl)-1-Propanone
- J-502997
- DTXSID701235023
- HMS2715H09
- AKOS016890727
- CS-0220768
- AKOS000264543
- EN300-07521
- MLS001004120
- 885459-76-7
- CHEMBL1374711
- MFCD06654955
- 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
- 1-Propanone, 2-chloro-1-(4-methyl-1-piperidinyl)-
- Z104489946
- SMR000377779
- LS-12155
-
- MDL: MFCD06654955
- Inchi: 1S/C9H16ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3
- InChI Key: RFQDAOADCODWCR-UHFFFAOYSA-N
- SMILES: ClC(C)C(N1CCC(C)CC1)=O
Computed Properties
- Exact Mass: 189.0920418g/mol
- Monoisotopic Mass: 189.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.3Ų
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466798-250mg |
1-(2-CHLOROPROPANOYL)-4-METHYLPIPERIDINE |
885459-76-7 | 95%+ | 250mg |
$130 | 2022-08-31 | |
| Chemenu | CM466798-500mg |
1-(2-CHLOROPROPANOYL)-4-METHYLPIPERIDINE |
885459-76-7 | 95%+ | 500mg |
$213 | 2022-08-31 | |
| Chemenu | CM466798-1g |
1-(2-CHLOROPROPANOYL)-4-METHYLPIPERIDINE |
885459-76-7 | 95%+ | 1g |
$310 | 2022-08-31 | |
| TRC | C375038-50mg |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C375038-100mg |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 100mg |
$ 95.00 | 2022-04-28 | ||
| TRC | C375038-500mg |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 500mg |
$ 320.00 | 2022-04-28 | ||
| Enamine | EN300-07521-0.05g |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-07521-0.1g |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-07521-0.25g |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-07521-0.5g |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
885459-76-7 | 95% | 0.5g |
$197.0 | 2023-10-28 |
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one Suppliers
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Introduction to 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one (CAS No. 885459-76-7)
2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 885459-76-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest in the development of novel therapeutic agents. The structural framework of 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one incorporates both chlorinated and piperidine-based moieties, which are common motifs in drug design due to their ability to modulate biological targets effectively.
The presence of a chloro substituent at the second carbon atom and a 4-methylpiperidin-1-yl group at the first carbon atom contributes to the compound's unique chemical properties. These structural features not only influence its reactivity but also play a crucial role in determining its pharmacological profile. The piperidine ring, in particular, is widely recognized for its role in enhancing binding affinity and selectivity towards various biological receptors, making it a valuable scaffold in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the 4-methylpiperidin-1-yl moiety. This interest stems from its ability to interact with a diverse range of biological targets, including enzymes and receptors involved in critical cellular processes. For instance, studies have demonstrated that piperidine derivatives can serve as potent inhibitors or modulators of enzymes such as kinases and phosphodiesterases, which are implicated in various diseases.
The chloro substituent in 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one further enhances its synthetic utility and pharmacological activity. Chlorinated compounds are frequently employed in drug development due to their ability to improve metabolic stability and binding interactions with biological targets. The chlorine atom can act as a hydrogen bond acceptor, thereby increasing the compound's affinity for certain receptors. Additionally, the electron-withdrawing nature of chlorine can modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and pharmacological activities of compounds like 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one with greater accuracy. These computational tools have been instrumental in identifying lead compounds for further optimization and development. By leveraging these technologies, scientists can design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
The synthesis of 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in its synthesis include nucleophilic substitution reactions, condensation reactions, and functional group transformations. The use of advanced synthetic methodologies has allowed researchers to access this compound efficiently, paving the way for further exploration of its biological activities.
One of the most compelling aspects of 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one is its potential application in the treatment of various diseases. Preclinical studies have suggested that this compound may exhibit therapeutic effects against conditions such as cancer, inflammation, and neurological disorders. For example, its interaction with kinases has been explored as a means to develop novel anticancer agents. The ability of piperidine derivatives to modulate kinase activity makes them attractive candidates for targeting aberrant signaling pathways that contribute to disease progression.
The pharmacokinetic properties of 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the metabolic pathways and degradation products of this compound.
In conclusion,2-chloro-1-(4-methylpiperidin--yl)propan--one (CAS No. 885459--76--7) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a chlorinated moiety and a piperidine scaffold provides a versatile platform for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing unmet medical needs.
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